3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine
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Overview
Description
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine is a chemical compound with the molecular formula C11H19NO and a molecular weight of 181.27 g/mol . It features a bicyclic structure, which is a common motif in many biologically active molecules. This compound is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine typically involves the reaction of azetidine with a bicyclo[2.2.1]heptane derivative. One common method involves the use of palladium-catalyzed reactions to introduce the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: MCPBA for epoxidation.
Reducing Agents: LiAlH4 for reduction reactions.
Solvents: Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include epoxides, reduced amines, and substituted azetidines .
Scientific Research Applications
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity due to its unique structure.
Medicine: Studied for its potential therapeutic properties, although it is not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine is not well-documented. its bicyclic structure suggests it may interact with specific molecular targets, potentially affecting various biochemical pathways. Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(Bicyclo[2.2.1]heptan-2-yl)methylazetidine hydrochloride: This compound is similar in structure but includes a hydrochloride group.
2-Azabicyclo[2.2.1]heptanes: These compounds share the bicyclic structure and are often used in similar research applications.
Uniqueness
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine is unique due to its specific combination of a bicyclic structure and an azetidine ring. This combination provides distinct chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanylmethoxy)azetidine |
InChI |
InChI=1S/C11H19NO/c1-2-9-3-8(1)4-10(9)7-13-11-5-12-6-11/h8-12H,1-7H2 |
InChI Key |
JBMKASXRRMMHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2COC3CNC3 |
Origin of Product |
United States |
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